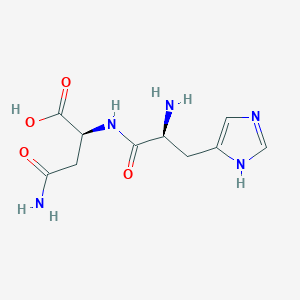
L-Asparagine, L-histidyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparagine, L-histidyl- is a dipeptide composed of the amino acids L-asparagine and L-histidine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, medicine, and food science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-histidyl- typically involves the coupling of L-asparagine and L-histidine. This can be achieved through peptide bond formation using methods such as:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).
Solution-phase synthesis: This method involves the coupling of amino acids in solution using similar reagents and conditions as SPPS but without the solid support.
Industrial Production Methods
Industrial production of L-Asparagine, L-histidyl- may involve biotechnological approaches such as:
Fermentation: Utilizing genetically engineered microorganisms to produce the dipeptide.
Enzymatic synthesis: Using specific enzymes like proteases to catalyze the formation of the peptide bond between L-asparagine and L-histidine.
化学反应分析
Types of Reactions
L-Asparagine, L-histidyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield the individual amino acids.
Oxidation: Oxidation of the histidine residue can occur under certain conditions, leading to the formation of oxo-histidine derivatives.
Substitution: The amino groups in the dipeptide can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the peptide bond.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the histidine residue.
Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino groups in the dipeptide.
Major Products
Hydrolysis: L-asparagine and L-histidine.
Oxidation: Oxo-histidine derivatives.
Substitution: N-substituted derivatives of the dipeptide.
科学研究应用
L-Asparagine, L-histidyl- has several scientific research applications, including:
Biochemistry: Studying the interactions and functions of peptides in biological systems.
Medicine: Investigating potential therapeutic effects, such as anti-inflammatory or antioxidant activities.
Food Science: Exploring its role as a flavor enhancer or functional ingredient in food products.
作用机制
The mechanism of action of L-Asparagine, L-histidyl- involves its interaction with specific molecular targets and pathways. For example:
Enzyme inhibition: The dipeptide may inhibit certain enzymes by binding to their active sites.
Receptor binding: It may interact with cell surface receptors, modulating signaling pathways.
Antioxidant activity: The histidine residue can scavenge free radicals, providing antioxidant effects.
相似化合物的比较
L-Asparagine, L-histidyl- can be compared with other dipeptides such as:
L-Alanyl-L-histidine (Carnosine): Known for its antioxidant and anti-glycation properties.
L-Glutaminyl-L-histidine: Studied for its potential anti-inflammatory effects.
Uniqueness
L-Asparagine, L-histidyl- is unique due to the specific combination of L-asparagine and L-histidine, which may confer distinct biological activities and applications compared to other dipeptides.
Conclusion
L-Asparagine, L-histidyl- is a dipeptide with diverse applications in biochemistry, medicine, and food science. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
158691-82-8 |
|---|---|
分子式 |
C10H15N5O4 |
分子量 |
269.26 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H15N5O4/c11-6(1-5-3-13-4-14-5)9(17)15-7(10(18)19)2-8(12)16/h3-4,6-7H,1-2,11H2,(H2,12,16)(H,13,14)(H,15,17)(H,18,19)/t6-,7-/m0/s1 |
InChI 键 |
WSDOHRLQDGAOGU-BQBZGAKWSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
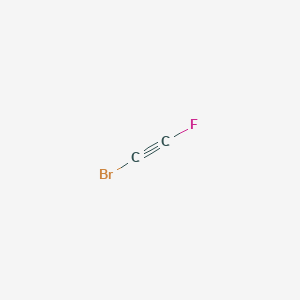
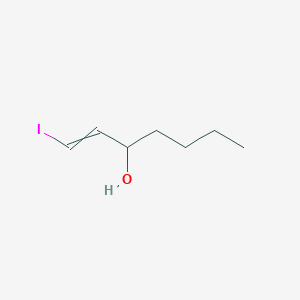
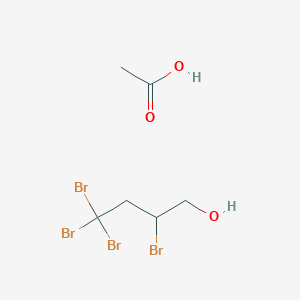
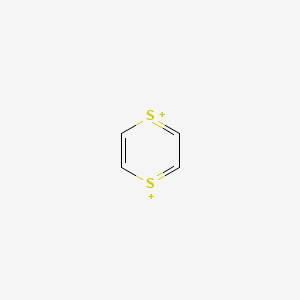
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)
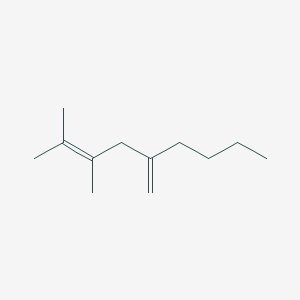
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)




![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
